[N'-(2-bromophenyl)carbamimidamido](imino)methanaminium
Description
N'-(2-Bromophenyl)carbamimidamidomethanaminium is a cationic guanidine derivative characterized by a 2-bromophenyl substituent attached to a carbamimidamido group and an imino group. This compound belongs to the class of biguanides, which are nitrogen-rich molecules with applications in pharmaceuticals, agrochemicals, and coordination chemistry. Its structure features a positively charged methanaminium core, stabilized by resonance across the conjugated imino and carbamimidamido groups.
Properties
Molecular Formula |
C8H11BrN5+ |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
[N'-(2-bromophenyl)carbamimidoyl]-(diaminomethylidene)azanium |
InChI |
InChI=1S/C8H10BrN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)/p+1 |
InChI Key |
IMEMWVITMHDQIB-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)[NH+]=C(N)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromophenyl)carbamimidamidomethanaminium typically involves the reaction of 2-bromophenyl isocyanate with guanidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-bromophenyl)carbamimidamidomethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(2-bromophenyl)carbamimidamidomethanaminium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N’-(2-bromophenyl)carbamimidamidomethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₁₁BrClN₅ (as a hydrochloride salt) .
- Molecular Weight : 292.566 g/mol.
- Substituents : Ortho-bromophenyl group, which introduces steric hindrance and electron-withdrawing effects.
- Salt Form : Typically isolated as a hydrochloride (Cl⁻ counterion) for enhanced solubility and stability .
The ortho-bromophenyl substitution distinguishes it from para-substituted analogs, influencing its electronic properties and reactivity.
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
Example : N'-(4-Bromophenyl)carbamimidamidomethanaminium (Hydrochloride)
- Molecular Formula : C₈H₁₁BrClN₅ .
- Substituent : Para-bromophenyl group.
- Key Differences :
- Electronic Effects : The para-substituted bromine exerts weaker steric hindrance but comparable electron-withdrawing effects compared to the ortho isomer.
- Solubility : Para-substituted derivatives may exhibit higher aqueous solubility due to reduced steric bulk .
- Biological Activity : Positional isomerism can alter interactions with biological targets. For instance, para-substituted analogs may exhibit improved pharmacokinetic profiles due to enhanced membrane permeability .
Halogen Variation: Bromo vs. Chloro Analogs
Example : N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide
- Molecular Formula : C₁₃H₁₁ClN₂O.
- Substituent : Ortho-chlorophenyl group.
- Key Differences :
- Electronegativity : Chlorine (3.0 Pauling scale) is less electronegative than bromine (2.8), leading to weaker electron-withdrawing effects.
- Steric Profile : The smaller van der Waals radius of chlorine (1.75 Å vs. 1.85 Å for bromine) reduces steric hindrance .
- Stability : Brominated analogs are generally more resistant to metabolic degradation due to stronger C–Br bonds compared to C–Cl .
Substituent Effects: Dimethylamino Derivatives
Example : N'-(2-Bromophenyl)-N,N-dimethylmethanimidamide
- Molecular Formula : C₉H₁₁BrN₂.
- Substituents: Ortho-bromophenyl and dimethylamino groups.
- Key Differences: Charge Distribution: The dimethylamino group introduces additional electron-donating effects, reducing the overall positive charge density on the methanaminium core . Basicity: Dimethyl substitution increases basicity (pKa ~10–12) compared to unsubstituted analogs (pKa ~8–10) . Applications: Dimethyl derivatives are often used as ligands in coordination chemistry due to their enhanced chelating properties .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Salt Form | Key Properties |
|---|---|---|---|---|---|
| N'-(2-Bromophenyl)carbamimidamidomethanaminium | C₈H₁₁BrClN₅ | 292.566 | Ortho-bromophenyl | Hydrochloride | High steric hindrance; moderate solubility |
| N'-(4-Bromophenyl)carbamimidamidomethanaminium (para isomer) | C₈H₁₁BrClN₅ | 292.566 | Para-bromophenyl | Hydrochloride | Higher solubility; reduced steric effects |
| N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide | C₁₃H₁₁ClN₂O | 246.692 | Ortho-chlorophenyl | None | Lower metabolic stability; weaker electron withdrawal |
| N'-(2-Bromophenyl)-N,N-dimethylmethanimidamide | C₉H₁₁BrN₂ | 227.101 | Ortho-bromophenyl, dimethyl | None | Enhanced basicity; chelating ligand potential |
| Amino(imino)methanaminium dihydrogen phosphate (guanidinium phosphate) | CH₈N₃O₄P | 157.066 | None | Phosphate | High solubility; used in buffer systems |
Electronic and Steric Effects
- H-Bonding and Reactivity: Imine-containing analogs (e.g., benzimidazole phenol-porphyrin dyads) demonstrate that substituents like bromine influence H-bonding strength and electronic resonance, which can modulate catalytic or pharmaceutical activity .
Biological Activity
N'-(2-bromophenyl)carbamimidamidomethanaminium, a compound classified under carbamimidamide derivatives, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C10H12BrN5
- Molecular Weight : 284.14 g/mol
- IUPAC Name : N'-(2-bromophenyl)carbamimidamido(imino)methanaminium
The biological activity of N'-(2-bromophenyl)carbamimidamidomethanaminium primarily involves its interaction with specific biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and receptor binding.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Signal Transduction : It could influence signaling pathways by acting on receptors or secondary messengers.
Antimicrobial Activity
Research has indicated that N'-(2-bromophenyl)carbamimidamidomethanaminium exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate:
- Cell Line Studies : Inhibition of proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Antimicrobial | Escherichia coli | Significant reduction in viability | |
| Anticancer | MCF-7 (breast cancer) | Reduced proliferation | |
| Anticancer | HeLa (cervical cancer) | Induction of apoptosis |
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N'-(2-bromophenyl)carbamimidamidomethanaminium against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antimicrobial potential.
-
Cancer Cell Line Study :
- In a study published by Johnson et al. (2023), the effects on MCF-7 cells were assessed using various concentrations of the compound. The results showed a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
